2-Butylpyridine

描述

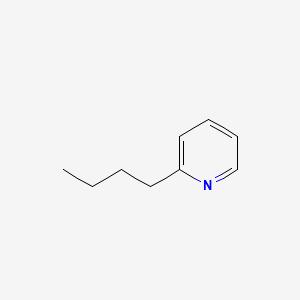

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-butylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-2-3-6-9-7-4-5-8-10-9/h4-5,7-8H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADSOSINJPNKUJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00198597 | |

| Record name | 2-Butylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5058-19-5 | |

| Record name | 2-Butylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5058-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005058195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butylpyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BUTYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54XCM5F4F7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Fundamental Aspects and Research Landscape of 2 Butylpyridine and Alkylpyridine Systems

Contextualization within Modern Heterocyclic Chemistry Research

Heterocyclic chemistry is a cornerstone of modern chemical science, with pyridine (B92270) and its derivatives standing out as subjects of intense research and widespread application. The pyridine ring, a six-membered heterocycle structurally related to benzene (B151609) but with one carbon atom replaced by nitrogen, is a fundamental structural motif found in a vast array of important compounds, including pharmaceuticals, agrochemicals, and vitamins. wikipedia.org Within this context, alkylpyridines represent a critical subclass, serving as foundational building blocks for the synthesis of more complex molecular architectures. chemrxiv.orgchemistrydocs.com

2-Butylpyridine, a colorless liquid with the chemical formula C₉H₁₃N, is a member of this alkylpyridine family. ontosight.ai It is utilized in various industrial and research settings, primarily as a chemical intermediate for the production of specialty chemicals, including those in the pharmaceutical and agrochemical sectors. ontosight.ai Its chemistry is representative of 2-substituted alkylpyridines, making it a valuable compound for studying the fundamental principles of reactivity and substituent effects in heterocyclic systems.

Significance of Alkyl Substituent Effects on Pyridine Reactivity and Applications in Chemical Research

The chemical behavior of the pyridine ring is profoundly influenced by the nature and position of its substituents. The presence of the electronegative nitrogen atom makes the pyridine ring electron-deficient compared to benzene, which deactivates it towards electrophilic aromatic substitution. wikipedia.orguoanbar.edu.iq Consequently, reactions like nitration or halogenation require harsh conditions. uoanbar.edu.iq Conversely, this electron deficiency renders the ring more susceptible to nucleophilic substitution, with incoming nucleophiles preferentially attacking the electron-poor C2 and C4 positions. wikipedia.orguoanbar.edu.iq The nitrogen atom itself possesses a lone pair of electrons, allowing it to act as a base and a nucleophile, readily reacting with alkyl halides to form quaternary N-alkylpyridinium salts. wikipedia.org

The introduction of an alkyl group, such as the n-butyl group at the C2 position in this compound, modifies this intrinsic reactivity in several ways:

Electronic Effects: The butyl group is an electron-donating group through an inductive effect. This effect increases the electron density in the ring, albeit modestly, which can influence the rate and orientation of certain reactions. However, the powerful deactivating effect of the ring nitrogen remains the dominant factor in its reactivity profile towards electrophiles. uoanbar.edu.iq

Steric Effects: The substituent at the 2-position can create steric hindrance around the nitrogen atom and the adjacent C3 position. While the n-butyl group is flexible and exerts less steric bulk than a branched isomer like a tert-butyl group, it still influences the approach of reagents to the nitrogen atom and the adjacent positions. The significant steric hindrance of the tert-butyl group, for instance, is known to create a distinct coordination environment around the nitrogen, impacting its ability to bind to transition metals and participate in hydrogen bonding. researchgate.net

Directing Effects: In reactions involving the formation of pyridinium (B92312) ions followed by nucleophilic addition, the position of the alkyl group is crucial for directing the regioselectivity of the attack. Studies on N-alkyl pyridiniums show that substituents dictate the position of nucleophilic addition, with attack often occurring at the positions ortho or para to the nitrogen (C2, C4, C6). chemrxiv.org For a 2-substituted pyridine, nucleophilic attack is typically directed towards the C6 position. chemrxiv.org

The fundamental physical and chemical properties of this compound are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₉H₁₃N | ontosight.aichemsrc.com |

| Molecular Weight | 135.21 g/mol | nih.gov |

| Appearance | Colorless to pale yellow liquid | ontosight.aithegoodscentscompany.com |

| Boiling Point | 191.6–195 °C | ontosight.aichemsrc.com |

| Density | ~0.91 g/cm³ | chemsrc.com |

| Refractive Index | ~1.49 | chemsrc.comthegoodscentscompany.com |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether. | ontosight.ai |

Scope of Contemporary Academic Inquiry for this compound and its Analogues

Contemporary research on this compound and related alkylpyridines often focuses on their application in synthetic organic chemistry, particularly in the development of new methodologies for creating chiral molecules. The direct, enantioselective functionalization of the alkyl group attached to the pyridine ring is a significant area of academic inquiry because it provides access to valuable chiral building blocks without the need for pre-activating the substrate. nih.gov

A notable example is the use of this compound in studies on the direct enantioselective α-alkylation of 2-alkylpyridines. In this research, chiral lithium amide bases are employed as non-covalent auxiliaries to control the stereochemistry of the reaction. The process involves the deprotonation of the methylene (B1212753) group adjacent to the pyridine ring (the α-position of the butyl group), followed by alkylation with an electrophile. The study demonstrated that high enantioselectivity could be achieved for the benzylation of this compound. nih.gov

The findings below highlight the optimization of this specific transformation.

Table 2: Research Findings on Enantioselective Benzylation of this compound

| Entry | Amine | Additive | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|---|

| 1 | (R)-1 | LiCl | 75 | 92:8 |

| 2 | (R)-1 | None | 70 | 91:9 |

| 3 | (R)-2 | LiCl | 95 | 87:13 |

| 4 | (R)-3 | LiCl | 82 | 93:7 |

Data sourced from a study on the enantioselective alkylation of 2-alkylpyridines. nih.gov Reaction conditions involved n-BuLi, a specified chiral amine, an additive, and benzyl (B1604629) bromide in toluene. nih.gov

This type of research underscores the role of this compound as a key substrate in advancing the field of asymmetric synthesis. Its predictable reactivity and the ability to precisely control chemical transformations at its alkyl side chain make it and its analogues valuable tools for academic and industrial chemists.

Advanced Synthetic Methodologies and Derivatization Strategies for 2 Butylpyridine

Targeted Synthetic Routes to 2-Butylpyridine and Isomeric Alkylpyridines

The synthesis of this compound and other alkylpyridines can be achieved through various methodologies, each offering distinct advantages in terms of regioselectivity and substrate scope.

Minisci Alkylation Protocols for Regioselective C-H Functionalization

The Minisci reaction is a powerful tool for the direct alkylation of electron-deficient heteroaromatics, such as pyridine (B92270). newdrugapprovals.orgwikipedia.org This radical substitution reaction allows for the introduction of alkyl groups onto the pyridine ring with a high degree of regioselectivity. newdrugapprovals.org The reaction typically involves the generation of an alkyl radical from a carboxylic acid via oxidative decarboxylation, often facilitated by silver nitrate (B79036) and a persulfate salt. wikipedia.org This radical then adds to the protonated pyridine ring. wikipedia.org

A key advantage of the Minisci reaction is its ability to functionalize the pyridine ring directly, avoiding the need for pre-functionalized starting materials. wikipedia.org The reaction conditions are generally mild and utilize inexpensive reagents, making it a practical method for synthesizing compounds like 2-tert-butylpyridine (B1266198) from pyridine and pivalic acid. wikipedia.org While mixtures of regioisomers can sometimes be a challenge, modern variations of the Minisci reaction offer improved selectivity. wikipedia.orgnih.gov For instance, the use of blocking groups can direct the alkylation to a specific position, such as the C-4 position. nih.govscispace.com

The general mechanism involves the formation of a carbon-centered radical which then attacks the electron-deficient pyridine ring. wikipedia.org The regioselectivity is influenced by factors such as the solvent and pH. nih.gov Acidic conditions, for example, tend to favor substitution at the α-position (C-2). nih.gov

Table 1: Examples of Minisci-type Reactions for Pyridine Alkylation

| Reactants | Reagents | Product | Reference |

|---|---|---|---|

| Pyridine, Pivalic Acid | AgNO₃, (NH₄)₂S₂O₈, H₂SO₄ | 2-tert-Butylpyridine | wikipedia.org |

| Pyridine, p-Tolylboronic Acid | AgNO₃, K₂S₂O₈ | 2-Aryl-4-tert-butylpyridine | nih.govresearchgate.net |

| Pyridine, Carboxylic Acid | AgNO₃, (NH₄)₂S₂O₈, DCE:H₂O | 4-Alkylpyridine (with blocking group) | scispace.com |

This table is interactive. Click on the headers to sort.

Organometallic Reagent-Based Syntheses (e.g., Lithiation and Quenching)

Organometallic reagents provide another versatile route to substituted pyridines. The reaction of n-butyl chloride with lithium in pyridine at 40°C, for example, yields 4-n-butylpyridine with high selectivity over the 2-isomer. rsc.org In contrast, the reaction of pyridine with n-butyl-lithium in n-pentane primarily produces 2-n-butylpyridine. rsc.org

Directed ortho-metalation (DoM) is a powerful strategy that utilizes a directing group to achieve regioselective lithiation. rsc.org For instance, the oxetane (B1205548) ring can act as a directing group, facilitating lithiation at the 4-position of the pyridine ring with n-butyllithium. rsc.orgrsc.orgnih.gov Quenching the resulting lithiated species with an electrophile allows for the introduction of various functional groups. rsc.org Similarly, halopyridines can undergo regioselective ortho-lithiation with lithium diisopropylamide (LDA), leading to the formation of ortho-disubstituted pyridines upon quenching with electrophiles. researchgate.net

The choice of organometallic reagent and reaction conditions can significantly influence the regiochemical outcome. For instance, the alkylation of 2-alkylpyridines can be controlled by the aggregation state of the organolithium reagent. nih.gov

Catalytic Hydrogenation and Reduction Pathways for Piperidine (B6355638) Analogues

The synthesis of alkylpyridines can also be approached through the dehydrogenation of their corresponding piperidine analogues. Catalytic dehydrogenation of piperidine to pyridine can be achieved by passing piperidine vapor and hydrogen over a platinum or palladium catalyst on silica (B1680970) gel at elevated temperatures. google.com Another method employs a silicon dioxide catalyst activated with copper, nickel, and chromium, with an optimal hydrogen to piperidine molar ratio of 5:1. google.com

Conversely, the reduction of pyridines to piperidines is a common transformation. organic-chemistry.org Catalytic hydrogenation is a widely used method for this purpose, employing catalysts such as rhodium on carbon (Rh/C) or using a borane (B79455) catalyst with ammonia (B1221849) borane as the hydrogen source. organic-chemistry.orgacs.org These methods provide access to various substituted piperidines, which can be valuable intermediates in organic synthesis. organic-chemistry.org For example, N-tert-butylpiperidine-2-carboxamide can be synthesized from 2-cyanopyridine, which involves a catalytic hydrogenation step to reduce the pyridine ring.

Selective Functionalization and Post-Synthetic Modification

Once the this compound core is synthesized, it can be further modified through various selective functionalization reactions.

Halogenation at Pyridine Ring Positions (e.g., Bromination of 2-Position)

The halogenation of pyridines is a key transformation for introducing a handle for further functionalization. The Wohl-Ziegler reaction, which typically uses N-bromosuccinimide (NBS) and a radical initiator, is a common method for benzylic bromination. scientificupdate.com However, controlling the selectivity to achieve mono-bromination can be challenging. scientificupdate.com For 2-aminopyridines, regioselective bromination at the 5-position can be achieved using 1-butylpyridinium (B1220074) bromide as the bromine source and hydrogen peroxide as the oxidant. researchgate.net

Amination Strategies for Substituted Pyridines (e.g., 2-Amino-5-tert-butylpyridine)

The introduction of an amino group onto the pyridine ring is a crucial step in the synthesis of many biologically active compounds. A robust synthesis for 2-amino-5-tert-butylpyridine has been developed, which is considered to have improved physicochemical properties for drug-like molecules compared to 4-tert-butylaniline. nih.govlookchem.com

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. acs.orgscispace.comacs.org A practical method for the amination of 2-bromopyridines with volatile amines has been developed using sealed tubes, which allows for the synthesis of a variety of secondary and tertiary aminopyridines. acs.orgacs.org Another approach involves a copper(I)-catalyzed amination of 2-bromopyridine (B144113) using aqueous ammonia under mild conditions. researchgate.net For the synthesis of 2-amino-5-hydroxypyridine, a method starting from 2-amino-5-bromopyridine (B118841) has been reported, involving protection of the amino group, substitution of the bromine, and subsequent deprotection. google.com

Oligomerization and Dimerization to Bipyridine Compounds (e.g., Di-tert-butylbipyridines)

The synthesis of bipyridine compounds, which are crucial ligands in catalysis and materials science, can be achieved through the dimerization of pyridine precursors. While direct dimerization of 2-alkylpyridines like this compound is less common, related methodologies using functionalized pyridines are well-established and provide a framework for such transformations.

One prominent strategy is the reductive coupling of 2-halopyridines. A simple, ligand-free method for synthesizing 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) involves the nickel-catalyzed dimerization of 4-tert-butyl-2-chloropyridine. nih.govnih.gov In this process, manganese powder serves as the terminal reductant, and the reaction proceeds efficiently without the need for an ancillary ligand. nih.govresearchgate.net This approach is scalable and purification can be achieved by a straightforward aqueous work-up and sublimation. nih.gov The reaction of 4-tert-butylpyridine (B128874) with peracetic acid forms the N-oxide, which is then treated with phosphorus oxychloride (POCl₃) to yield the necessary 2-chloro-4-tert-butylpyridine precursor. nih.gov

Another method involves the use of alkali metals. A patented process describes the synthesis of di-tert-butyl-2,2'-bipyridine compounds by reacting a tert-butylpyridine compound (such as 2-tert-butylpyridine or 4-tert-butylpyridine) with an alkali metal dispersed in a suitable solvent at room temperature (25-50°C). google.com The resulting intermediate is then treated with a hydrogen donor and subsequently oxidized by air to yield the final bipyridine product. google.com This method is noted for its safety, simplicity, and high yield. google.com

Older methods, such as the Ullmann reaction, utilized copper for the reductive coupling of 2-bromopyridine. nih.gov Additionally, heating 4-tert-butylpyridine with sodamide has been reported to produce 4,4'-di-tert-butyl-2,2'-bipyridine, although yields are typically low (8-15%). nih.gov

Table 1: Nickel-Catalyzed Reductive Dimerization of 2-Chloropyridine Derivatives nih.gov

| Starting Material | Catalyst | Reductant | Product | Yield (%) |

|---|---|---|---|---|

| 4-tert-Butyl-2-chloropyridine | NiBr₂·3H₂O | Mn | 4,4'-Di-tert-butyl-2,2'-bipyridine | 71 |

| 2-Chloro-5-(trifluoromethyl)pyridine | NiBr₂·3H₂O | Mn | 5,5'-Bis(trifluoromethyl)-2,2'-bipyridine | 70 |

| 2-Chloropyridine | NiBr₂·3H₂O | Mn | 2,2'-Bipyridine | 86 |

Enantioselective Synthesis of Chiral Alkylpyridine Derivatives

The development of methods for the enantioselective functionalization of 2-alkylpyridines is of significant interest due to the prevalence of chiral pyridine motifs in catalysis and medicinal chemistry. escholarship.orgnih.gov

A highly effective strategy for the direct asymmetric α-alkylation of 2-alkylpyridines has been developed using chiral lithium amides (CLAs) as noncovalent chiral auxiliaries. escholarship.orgnih.govescholarship.org This method avoids the need for pre-functionalization of the pyridine substrate. nih.govescholarship.org The process involves the formation of a mixed aggregate between the lithiated 2-alkylpyridine and the CLA, which creates a chiral environment to direct the subsequent alkylation by an electrophile. escholarship.orgnih.gov This approach has been successfully applied to the benzylation and allylation of 2-methylpyridine (B31789) and other 2-alkylpyridines, achieving high enantiomeric ratios. escholarship.org

Another approach is the asymmetric Boekelheide rearrangement, which transforms pyridyl N-oxides into the corresponding chiral 2-(1-hydroxy)alkyl pyridines. unavarra.es By employing a chiral auxiliary strategy, this unavarra.esunavarra.es-sigmatropic rearrangement can be rendered highly diastereoselective, achieving an enantiomeric ratio of 99:1, which corresponds to a 98% enantiomeric excess for the resulting pyridylglycol. unavarra.es

Furthermore, chiral piperidine derivatives, which are valuable synthetic targets, can be accessed from 2-alkylpyridines through catalytic asymmetric hydrogenation. An Iridium-catalyzed enantioselective hydrogenation of 2-alkyl-N-benzylpyridinium salts using the ligand MeO-BoQPhos has been shown to produce enantioenriched piperidines with high enantioselectivity (up to 93:7 er). nih.gov

Table 2: Enantioselective Alkylation of Lithiated 2-Methylpyridine (1a) using a Chiral Lithium Amide escholarship.org

| Electrophile | Product | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|

| Methyl iodide | 2-Ethylpyridine derivative (2a) | 85 | 93:7 |

| Allyl bromide | 2-(But-3-en-1-yl)pyridine derivative (2b) | 86 | 94:6 |

| Benzyl (B1604629) bromide | 2-Phenethylpyridine derivative (2d) | 90 | 95:5 |

| 4-Methoxybenzyl bromide | 2-(4-Methoxyphenethyl)pyridine derivative (2e) | 93 | 96:4 |

| 2-(Bromomethyl)pyridine | 2,2'-Ethane-1,2-diylbis(pyridine) derivative (2k) | 78 | 99:1 |

Isotopic Labeling Methodologies for Mechanistic and Spectroscopic Investigations

Isotopic labeling is an indispensable tool for elucidating reaction mechanisms and for detailed spectroscopic analysis. symeres.com By replacing specific atoms with their heavier stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), researchers can trace atomic pathways, probe kinetic isotope effects, and enhance spectroscopic signals. symeres.com

In the context of pyridine synthesis, deuterium labeling has been used to confirm reaction pathways. For instance, in a study on the formation of 2-alkylpyridines from the reaction of 2,4-alkadienals with ammonia-producing compounds, deuterated water was used as the solvent. csic.es The formation of a di-deuterated 2-methylpyridine product provided direct evidence for the proposed cyclization mechanism, where interchangeable protons are deuterated during the ring formation. csic.es This study noted the formation of this compound from 2,4-nonadienal. csic.es

Deuterium labeling is also crucial for investigating the kinetic isotope effect, which can help determine the rate-determining step of a reaction. symeres.com Furthermore, deuterated analogs are widely used in metabolic studies. For example, deuterated versions of substituted alkylpyridines can be synthesized from isotopically labeled precursors to track metabolic fates using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), improving the signal-to-noise ratio in quantitative assays. The use of ¹³C and ¹⁵N labeling is fundamental in Nuclear Magnetic Resonance (NMR) studies for detailed structural characterization and in mass spectrometry to improve specificity in fields like metabolomics and proteomics. symeres.com

Elucidation of Reaction Mechanisms and Transformative Chemistry of 2 Butylpyridine

Nucleophilic Substitution Reactions and Reactivity Profiles

The pyridine (B92270) ring, particularly at the 2- and 4-positions, is susceptible to nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom, which creates partial positive charges at these positions. matanginicollege.ac.iniust.ac.ir The presence of a butyl group at the 2-position of 2-butylpyridine influences its reactivity in nucleophilic substitution reactions.

One of the classic nucleophilic substitution reactions of pyridines is the Chichibabin reaction, which involves the amination of the pyridine ring. researchgate.netntu.edu.sg For instance, the reaction of pyridine with sodium amide results in the formation of 2-aminopyridine. researchgate.net Similarly, this compound can undergo nucleophilic attack. For example, the reaction of pyridine with n-butyllithium yields this compound. iust.ac.iruobabylon.edu.iqpsgcas.ac.in This type of reaction, known as Ziegler alkylation, involves the addition of the organometallic reagent to the 2-position, followed by the elimination of a metal hydride. psgcas.ac.in

The reactivity of 2-halopyridines in nucleophilic substitution is a key aspect of their chemistry. The halogen at the 2-position acts as a good leaving group, facilitating reactions with various nucleophiles. The substitution of a bromine atom at the 2-position by nucleophiles like amines or thiols is a common transformation. The tert-butyl group at the 4-position in a related compound, 2-bromo-4-(tert-butyl)pyridine (B1338834), provides steric hindrance that directs reactions to the brominated site.

The formation of pyridones from hydroxypyridines is another example of tautomerism influencing reactivity, where the keto-enol equilibrium plays a crucial role. iust.ac.iruomus.edu.iq

Table 1: Examples of Nucleophilic Substitution Reactions

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| Pyridine | n-Butyllithium | This compound | Ziegler Alkylation psgcas.ac.in |

| Pyridine | Sodium amide | 2-Aminopyridine | Chichibabin Reaction researchgate.net |

| Quinoline | Sodamide | 2-Aminoquinoline | Chichibabin Reaction psgcas.ac.in |

Transition Metal-Catalyzed Cross-Coupling Processes (e.g., Suzuki-Miyaura, Heck)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and 2-alkylpyridines like this compound are valuable substrates and products in these transformations. researchgate.netresearchgate.net Advances in catalysis using palladium, nickel, and iron have significantly improved the synthesis of 2-alkylpyridines from 2-halopyridines. researchgate.netresearchgate.net

The Suzuki-Miyaura coupling, which typically involves a palladium catalyst, is used to form biaryl compounds. For example, 2-bromo-4-(tert-butyl)pyridine can be coupled with aryl boronic acids to produce biaryl derivatives. The Heck reaction is another palladium-catalyzed process for the olefination of aryl halides. nih.gov While specific examples for this compound are not detailed, the general reactivity of 2-halopyridines suggests its applicability in these reactions. nih.gov

Recent developments have focused on overcoming challenges associated with the synthesis of alkylated heterocycles. researchgate.net Nickel-catalyzed cross-electrophile coupling has emerged as a successful strategy for coupling heteroaryl halides with alkyl halides. researchgate.netresearchgate.net This includes the coupling of bromopyridines with tertiary alkyl bromides to create sterically congested alkylated pyridines. researchgate.netresearchgate.net Furthermore, dual palladium and copper hydride catalysis has been effective for the cross-coupling of aryl halides with terminal olefins. researchgate.net

The direct C-H functionalization of pyridines is an increasingly important area. nih.gov Palladium-catalyzed ortho-alkylation of pyridine N-oxides with secondary alkyl bromides has been achieved. nih.gov

Table 2: Transition Metal-Catalyzed Reactions for Pyridine Functionalization

| Reaction Type | Catalyst System (Example) | Substrates (Example) | Product Type (Example) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | 2-Bromo-4-(tert-butyl)pyridine, Aryl boronic acid | Biaryl derivative |

| Heck Coupling | Palladium catalysts | Aryl halides, Alkenes | Aryl alkenes researchgate.netnih.gov |

| Cross-Electrophile Coupling | Nickel catalysts with specialized ligands | Lewis basic nitrogen heteroaryl halides, Alkyl halides | Alkylated heterocycles researchgate.netresearchgate.net |

| Reductive Coupling | Nickel catalysts | Bromopyridines, Tertiary alkyl bromides | Alkylated pyridines with quaternary centers researchgate.netresearchgate.net |

Oxidative and Reductive Transformations of the Pyridine Nucleus

The pyridine nucleus in compounds like this compound can undergo both oxidative and reductive transformations, leading to a variety of functionalized products.

Oxidation: Pyridine can be readily oxidized to pyridine N-oxide using peracids. matanginicollege.ac.iniust.ac.iruomus.edu.iq The resulting N-oxide is more activated towards both electrophilic and nucleophilic attack at the 2- and 4-positions compared to pyridine itself. matanginicollege.ac.iniust.ac.iruomus.edu.iq This increased reactivity is attributed to the resonance structures of the N-oxide, which place a positive charge on the nitrogen and negative charges at the ortho and para positions. matanginicollege.ac.in The oxygen atom can be subsequently removed by reduction, making this a useful strategy for introducing substituents at specific positions. iust.ac.iruomus.edu.iq

Reduction: The pyridine ring can be reduced to form dihydropyridines and piperidines. matanginicollege.ac.inuobabylon.edu.iquomus.edu.iq Catalytic hydrogenation using catalysts like nickel can lead to 1,2-dihydropyridine or fully saturated piperidine (B6355638). matanginicollege.ac.inuobabylon.edu.iquomus.edu.iq The Birch reduction, using sodium in liquid ammonia (B1221849), typically yields 1,4-dihydropyridine. matanginicollege.ac.inuobabylon.edu.iquomus.edu.iq Lithium aluminum hydride (LiAlH₄) followed by an aqueous workup can also produce 1,2-dihydropyridine. matanginicollege.ac.inuobabylon.edu.iquomus.edu.iq Furthermore, 2-butyl-3,4,5,6-tetrahydropyridine (B12676873) can be synthesized by the reduction of this compound. ontosight.ai

Table 3: Common Oxidative and Reductive Reactions of the Pyridine Ring

| Transformation | Reagent(s) | Product(s) |

|---|---|---|

| Oxidation | Peracids | Pyridine N-oxide matanginicollege.ac.iniust.ac.iruomus.edu.iq |

| Reduction | H₂/Ni | 1,2-Dihydropyridine, Piperidine matanginicollege.ac.inuobabylon.edu.iquomus.edu.iq |

| Reduction | Na/NH₃ (Birch reduction) | 1,4-Dihydropyridine matanginicollege.ac.inuobabylon.edu.iquomus.edu.iq |

Radical-Mediated Alkylation and Acylation Processes

Radical-mediated reactions, particularly the Minisci reaction, provide a powerful method for the direct C-H functionalization of electron-deficient heteroaromatics like pyridine. newdrugapprovals.orgwikipedia.org This approach is advantageous as it does not require pre-functionalization of the pyridine ring and allows for the introduction of alkyl groups that are not possible with Friedel-Crafts chemistry. wikipedia.org

The Minisci reaction involves the generation of a free radical, typically from a carboxylic acid via oxidative decarboxylation with silver salts and an oxidizing agent like ammonium (B1175870) persulfate. newdrugapprovals.orgwikipedia.org This radical then attacks the protonated pyridine ring, leading to the formation of an alkylated pyridine after rearomatization. newdrugapprovals.orgwikipedia.org A classic example is the reaction of pyridine with pivalic acid to form 2-tert-butylpyridine (B1266198). newdrugapprovals.orgwikipedia.org

A side-reaction in Minisci-type processes can be acylation, where an acyl radical is formed and adds to the pyridine ring. newdrugapprovals.orgwikipedia.org The ratio of alkylation to acylation is dependent on the specific substrate and reaction conditions. wikipedia.org

Recent advancements have explored metal-free, photolytic methods for radical generation. For example, irradiating a mixture of pyridine and di-tert-butyl peroxide (DTBP) can generate tert-butyl radicals that couple with pyridine at the 2-position with high regioselectivity. Visible light-induced photo-redox catalysis has also been employed for the acylation of N-heterocycles using benzoyl hydrazides as the acyl source. nih.gov In this method, tert-butyl pyridine was successfully acylated with a 65% yield. nih.gov

Table 4: Examples of Radical-Mediated Reactions

| Reaction Type | Radical Source | Reagents | Product |

|---|---|---|---|

| Minisci Alkylation | Pivalic acid | AgNO₃, (NH₄)₂S₂O₈, H₂SO₄ | 2-tert-Butylpyridine newdrugapprovals.orgwikipedia.org |

| Photolytic Alkylation | Di-tert-butyl peroxide | UV light (254 nm) | 2-tert-Butylpyridine |

Impact of Steric Hindrance from Alkyl Substituents on Reaction Stereocontrol and Regioselectivity

The steric bulk of alkyl substituents, such as the butyl group in this compound, plays a critical role in determining the stereocontrol and regioselectivity of its reactions.

In nucleophilic substitution reactions of 2-halopyridines, a bulky substituent at an adjacent position can direct the incoming nucleophile. For example, the tert-butyl group at the 4-position of 2-bromo-4-(tert-butyl)pyridine sterically hinders the adjacent positions, thereby directing coupling reactions to occur exclusively at the brominated 2-position.

The regioselectivity of the Minisci reaction is also influenced by steric factors. researchgate.net While electronic effects generally favor attack at the 2- and 6-positions of the protonated pyridine ring, bulky substituents can alter this preference. In the case of 3-phenylpyridine, amination occurs regioselectively at the less sterically hindered C6 position over the C2 position. ntu.edu.sg

In transition metal-catalyzed reactions, steric hindrance can be a significant challenge. The palladium-catalyzed SN2 process for cross-coupling is sensitive to the steric bulk of secondary and tertiary alkyl electrophiles. nih.gov However, steric effects can also be exploited for stereocontrol. For instance, in the enantioselective alkylation of 2-alkylpyridines, the structure of chiral aggregates formed with organolithium reagents, which is influenced by steric interactions, dictates the stereochemical outcome. nih.gov

The basicity of pyridines is also significantly affected by steric hindrance. While alkyl groups are electron-donating and would be expected to increase basicity, bulky groups at the 2- and 6-positions can hinder the approach of a proton to the nitrogen lone pair, thereby decreasing basicity. stackexchange.com This is evident in the lower pKa of the conjugate acid of 2,6-di-tert-butylpyridine (B51100) compared to pyridine. stackexchange.com This steric hindrance to protonation can also slow down proton transfer kinetics.

Acid-Base Equilibrium and Protonation Dynamics in Organic and Aqueous Media

The butyl group in this compound influences its acid-base properties. The nitrogen atom's lone pair of electrons makes pyridine and its derivatives basic. ontosight.ai Alkyl groups, being electron-donating, generally increase the basicity of the pyridine ring through an inductive effect.

However, the position and size of the alkyl group can introduce steric effects that counteract the electronic effect. For instance, the pKa of the conjugate acid of 2,6-di-tert-butylpyridine is significantly lower than that of pyridine, indicating it is a weaker base. stackexchange.comdrugfuture.com This is attributed to the steric hindrance from the two bulky tert-butyl groups, which impedes the solvation of the protonated form (the pyridinium (B92312) ion). stackexchange.comcdnsciencepub.com

The pKa of 2-tert-butylpyridine's conjugate acid is reported as 5.76 at 25°C. chemicalbook.com This value is higher than that of pyridine (pKa ≈ 5.2), which is consistent with the electron-donating effect of the butyl group enhancing the basicity of the nitrogen atom.

The protonation dynamics are also affected by the solvent medium. In dimethyl sulfoxide (B87167) (DMSO), 2,6-di-tert-butylpyridine is an unusually weak base, with a pKa of 0.81. cdnsciencepub.com This is attributed to poor hydrogen bonding between the sterically hindered pyridinium cation and the large DMSO solvent molecules. cdnsciencepub.com The solvation of the neutral 2,6-di-tert-butylpyridine in DMSO is normal, but the enthalpy of solution for its protonated form is abnormally low. cdnsciencepub.com This highlights the significant role of solvent interactions in the acid-base equilibrium of sterically hindered pyridines.

Table 5: pKa Values of Selected Pyridine Derivatives

| Compound | pKa of Conjugate Acid | Solvent | Reference |

|---|---|---|---|

| Pyridine | ~5.2 | Water | |

| 2-tert-Butylpyridine | 5.76 | Not specified (likely water) | chemicalbook.com |

| 2,6-Di-tert-butylpyridine | 3.58 | 50% aqueous ethanol (B145695) | stackexchange.comdrugfuture.com |

| 2,6-Di-tert-butylpyridine | 0.81 | Dimethyl sulfoxide (DMSO) | cdnsciencepub.com |

Coordination Chemistry and Ligand Development with 2 Butylpyridine Derivatives

Design and Synthesis of 2-Butylpyridine-Derived Ligands for Metal Centers

The creation of ligands from this compound is a cornerstone for exploring their coordination chemistry. Synthetic strategies often focus on introducing additional coordinating groups to the pyridine (B92270) framework, thereby generating bidentate or tridentate ligands capable of forming stable chelate rings with metal ions. These multi-step syntheses are meticulously designed to yield ligands with specific structural and electronic features tailored for various applications.

A prevalent method involves the functionalization of the pyridine ring at positions other than the 2-position. For instance, the synthesis of 2,6-diiminopyridine-derived macrocyclic ligands can be achieved through a [2+2] condensation reaction around alkaline earth metal triflate salts. The inclusion of a tert-butyl group at the 4-position of the pyridine ring enhances the solubility of the resulting macrocyclic complexes in common organic solvents, facilitating their characterization. nih.gov Another approach involves the synthesis of ligands like 2,6-bis((di-tert-butylphosphino)methyl)pyridine, where phosphine (B1218219) groups are introduced to create a tridentate ligand with strong electron-donating properties.

Furthermore, the reaction of 2-amino-4-sec-butylpyridine with 1,2,4,5-tetracyanobenzene can produce a binucleating ligand capable of binding two metal ions. researchgate.net The synthesis of bipyridine ligands, such as 4,4′-di-tert-butyl-2,2′-bipyridine, can be accomplished through a nickel-catalyzed reductive homocoupling of 2-chloro-4-tert-butylpyridine. nih.govgoogle.com These examples highlight the diverse synthetic routes available for designing this compound-derived ligands with tailored coordination properties.

Structural and Electronic Characterization of Metal Coordination Complexes

A thorough understanding of the properties and potential uses of metal complexes with this compound-derived ligands hinges on their detailed structural and electronic characterization. A suite of analytical techniques is employed to probe the intricate features of these compounds.

Complexes of this compound and its derivatives have been synthesized with a variety of transition metals. For example, copper(II) and iron(III) complexes with 5-n-butylpyridine-2-carboxylate have been structurally characterized, revealing distorted octahedral geometries. nih.gov In the copper(II) complex, the Cu-O(methanol) bond in the axial position is significantly longer than the equatorial Cu-O(carboxylate) and Cu-N bonds. nih.gov

Similarly, copper(II) and cobalt(II) complexes with the ligand 2-(3,3-dimethyl-2-thiabutyl)pyridine have been prepared and studied using spectroscopic methods. psu.edu The solid-state structures of these complexes are proposed to be distorted octahedral, with the exception of some five-coordinate copper complexes. psu.edu The synthesis of cobalt(II) complexes with a tripyridine ligand bearing a 2,6-di-tert-butylphenolic fragment has also been reported, leading to the formation of coordination polymers and trinuclear complexes. nih.gov

Tantalum and niobium complexes have been prepared with ligands such as 4-tert-butylpyridine (B128874) (4-tBupy). psu.edu For instance, organo-diimido tantalum complexes of the type [{Ta(L2)Cl3}2(µ-1,n-NC6H4N)], where L is 4-tBupy, have been synthesized. psu.edu The coordination of 4-tert-butylpyridine to yttrium has also been observed in the formation of tris(η2-pyrazolato)bis(4-tert-butylpyridine)yttrium. wayne.edu

While specific examples with simple this compound for all the listed metals are not extensively documented, the general principles of pyridine coordination apply. The nitrogen atom of the pyridine ring functions as a σ-donor to the metal center, and the electron-donating butyl group can enhance the basicity of the nitrogen, potentially leading to stronger metal-ligand bonds.

Table 1: Selected Transition Metal Complexes with Butyl-Substituted Pyridine Ligands

| Metal Center | Ligand | Coordination Features |

| Cu(II) | 5-n-butylpyridine-2-carboxylate | Distorted octahedral geometry with elongated axial bonds. nih.gov |

| Fe(III) | 5-n-butylpyridine-2-carboxylate | Distorted octahedral geometry. nih.gov |

| Cu(II) | 2-(3,3-dimethyl-2-thiabutyl)pyridine | Distorted octahedral or five-coordinate geometries. psu.edu |

| Co(II) | 2-(3,3-dimethyl-2-thiabutyl)pyridine | Distorted octahedral geometry. psu.edu |

| Co(II) | 2,6-di-tert-butyl-4-(3,5-bis(4-pyridyl)pyridyl)phenol | Forms coordination polymers and trinuclear complexes. nih.gov |

| Ta | 4-tert-butylpyridine | Forms organo-diimido complexes. psu.edu |

| Y | 4-tert-butylpyridine | Forms tris(η2-pyrazolato)bis(4-tert-butylpyridine)yttrium. wayne.edu |

The butyl group at the 2-position of the pyridine ring imposes considerable steric hindrance, which plays a critical role in shaping the coordination environment of the metal center. This steric bulk can influence the coordination number, geometry, and thermodynamic stability of the resulting complex.

The presence of a bulky substituent adjacent to the coordinating nitrogen atom can limit the number of ligands that can bind to a metal ion and can induce distortions in the coordination geometry to minimize steric repulsion. For example, in complexes with multiple 2-substituted pyridine ligands, the alkyl groups will orient themselves to reduce steric clashes, potentially favoring the formation of specific isomers. The steric hindrance from tert-butyl groups in 2,6-di-tert-butylpyridine (B51100) is so significant that it weakens its basicity compared to pyridine, as the bulky groups block access to the nitrogen's lone pair. stackexchange.com This steric strain can destabilize the protonated form of the base. stackexchange.com

Catalytic Applications of this compound-Based Metal Complexes

The unique properties of metal complexes derived from this compound have led to their exploration as catalysts in a range of organic reactions. The ligand's structure is instrumental in defining the catalyst's activity and selectivity.

In the realm of homogeneous catalysis, metal complexes featuring this compound-derived ligands have shown promise in reactions like polymerization and cross-coupling. For instance, titanium and zirconium complexes supported by pyridyl-amido ligands are effective catalysts for olefin polymerization. The nature of the substituents on the pyridine ring, including butyl groups, can modulate the properties of the resulting polymers.

While less prevalent, these complexes can be anchored to solid supports to create heterogeneous catalysts. This strategy aims to merge the high selectivity often associated with homogeneous catalysts with the practical advantages of easy separation and recyclability offered by heterogeneous systems. The use of 4-tert-butylpyridine as an additive in dye-sensitized solar cells (DSSCs) highlights the role of substituted pyridines in modulating the properties of copper-based redox shuttles. nih.govmdpi.com

A significant area of research focuses on the development of chiral ligands derived from this compound for applications in asymmetric catalysis. The introduction of chirality into the ligand architecture allows for the creation of catalysts that can selectively produce one enantiomer of a chiral product. Although specific examples involving this compound are not extensively detailed, the underlying principle is to construct a chiral pocket around the metal's active site. This chiral environment then dictates the trajectory of the substrate's approach, favoring the formation of a particular stereoisomer. The design of such systems is a key strategy for achieving high levels of enantioselectivity in catalytic transformations.

Role of Sterically Hindered Pyridine Bases in Acid-Catalyzed Reactions

A sterically hindered base is a compound that is a poor nucleophile due to steric bulk around its basic center, allowing it to selectively abstract protons without engaging in other reactions like alkylation or coordination. wikipedia.org The classic example is 2,6-di-tert-butylpyridine, where the two bulky tert-butyl groups flanking the nitrogen atom effectively block it from attacking electrophilic centers other than a proton. drugfuture.comstackexchange.com

This compound represents an intermediate case between the unhindered pyridine and the severely hindered 2,6-di-tert-butylpyridine. The single n-butyl group at the 2-position provides a degree of steric shielding to the nitrogen's lone pair, but less so than two ortho-substituents. This has a nuanced effect on its properties as a base.

From an electronic standpoint, the butyl group is electron-donating via an inductive effect, which increases the electron density on the nitrogen atom and thus its intrinsic basicity. This is reflected in the pKa of the conjugate acid. For comparison, the pKa of pyridinium (B92312) is ~5.2, while that of 2,6-dimethylpyridinium is 6.75, showing the basicity-enhancing effect of alkyl groups. stackexchange.com The pKa of 2-tert-butylpyridinium has been reported as 5.76. chemicalbook.com

However, steric hindrance can counteract this electronic effect by impeding the solvation of the conjugate acid and by sterically repelling the proton itself. In the case of 2,6-di-tert-butylpyridine, the steric hindrance is so severe that its basicity is significantly suppressed (pKa of conjugate acid is 3.58), making it a much weaker base than pyridine. drugfuture.comstackexchange.com

A study on the N-oxidation of 2-substituted pyridines using dimethyldioxirane (B1199080) provided quantitative data on the impact of steric effects. researchgate.net The reaction rates for a series of 2-alkylpyridines (methyl, ethyl, n-propyl, isopropyl) correlated well with their electronic effects (Taft σ* constants). However, 2-tert-butylpyridine (B1266198) deviated significantly, showing a much lower reaction rate, which was attributed to the greater steric hindrance of the tert-butyl group. researchgate.net This suggests that for a 2-n-butylpyridine, while there is some steric hindrance, it is not as pronounced as with a branched or tertiary alkyl group, and its behavior as a base would be a balance between its enhanced electronic basicity and moderate steric shielding. It would be expected to be a stronger base than pyridine but also a poorer nucleophile, though not as non-nucleophilic as 2,6-di-tert-butylpyridine. This makes it potentially useful in reactions where a moderately hindered, non-coordinating base is required.

Table 2: Comparison of pKa and Steric Effects for Selected Pyridine Derivatives

| Compound | pKa of Conjugate Acid | Key Steric Feature | Consequence | Reference(s) |

|---|---|---|---|---|

| Pyridine | ~5.2 | Unhindered | Good ligand, moderate base | stackexchange.com |

| 2-tert-Butylpyridine | 5.76 | Moderately hindered | Increased basicity vs. pyridine, some steric shielding | chemicalbook.com |

| 2,6-Dimethylpyridine | 6.75 | Moderately hindered | Increased basicity, some steric shielding | stackexchange.com |

| 2,6-Di-tert-butylpyridine | 3.58 | Severely hindered | Weak base, very poor nucleophile/ligand | wikipedia.orgdrugfuture.comstackexchange.com |

Research into Spin Crossover Phenomena in this compound-Containing Coordination Polymers

Spin crossover (SCO) is a phenomenon observed in some transition metal complexes, most notably of iron(II), where the spin state of the metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli like temperature, pressure, or light. aip.org This transition is highly sensitive to the ligand field strength, which is determined by the electronic and steric properties of the coordinating ligands.

There is no specific research available on spin crossover phenomena in coordination polymers containing this compound. However, the principles governing SCO in related iron(II) complexes with other pyridine derivatives can be used to infer the potential behavior of a this compound-based system.

For an octahedral Fe(II) complex, a strong ligand field, which causes a large splitting of the d-orbitals, favors the LS state (S=0, diamagnetic). A weak ligand field favors the HS state (S=2, paramagnetic). The pyridine moiety is a ligand of intermediate strength, and subtle modifications to it can tune the ligand field enough to induce SCO behavior.

Electronic Effects : The electron-donating n-butyl group in this compound would increase the σ-donor capacity of the pyridine nitrogen. This generally leads to a stronger ligand field compared to unsubstituted pyridine, which would favor the LS state and, if SCO occurs, would tend to increase the transition temperature (T1/2). Studies on di(pyrazolyl)pyridine ligands have shown that electron-donating substituents on the pyrazolyl rings stabilize the LS state. researchgate.net

Steric Effects : The butyl group at the 2-position introduces steric bulk near the metal center. This can cause steric hindrance with other ligands, leading to longer metal-ligand bonds. A longer bond distance weakens the ligand field, which favors the HS state and would tend to lower the T1/2. In a study of mononuclear Fe(II) complexes, it was found that for SCO-active compounds, the Fe–N≡C angle was typically close to linear, whereas it was more bent in complexes that remained high-spin, highlighting the importance of coordination geometry. acs.org The steric bulk of a this compound ligand could enforce a more distorted coordination geometry, thus favoring the HS state.

Table 3: Magnetic Behavior of Selected Fe(II) Coordination Compounds with Substituted Pyridine Ligands

| Complex/Ligand | Spin State Behavior | T1/2 (K) | Key Structural Feature | Reference(s) |

|---|---|---|---|---|

| [Fe(4-tBupy)3][Au(CN)2]2 | Abrupt SCO with hysteresis | T1/2(up) = 195, T1/2(down) = 175 | 1D coordination polymer with bulky terminal ligands. | aip.orgresearchgate.net |

| [Fe(tolpyph)2(NCS)2] (tolpyph = pyridinyl-triazole ligand) | High-spin in solid state, SCO in solution | ~290 (in CDCl3) | Mononuclear complex, solid-state packing vs. solution effects. | acs.org |

| Fe(bpp)22 (bpp = 2,6-di{pyrazol-1-yl}pyridine) | SCO with hysteresis | ~180 | "Terpyridine embrace" crystal lattice promoting cooperativity. | mdpi.com |

| [FeL2]X2 (L = 2,6-di{4-fluoropyrazol-1-yl}pyridine) | Abrupt SCO with hysteresis | 148 - 164 | Angular changes in the coordination sphere correlate with T1/2. | whiterose.ac.uk |

Applications in Advanced Functional Materials and Industrial Research Contexts

Integration into Polymer Science and Technology

The incorporation of 2-butylpyridine into polymer science is an area of targeted research, focusing on enhancing the functionality and lifecycle of polymeric materials.

The immobilization of catalytic species onto polymer supports is a significant strategy for improving catalyst recovery and reusability. While the broader class of pyridine (B92270) derivatives has been explored for creating polymer-bound catalysts, specific research detailing the use of this compound for developing such catalysts and reagents is not extensively documented in publicly available literature. The principle involves anchoring the pyridine moiety to a polymer backbone, allowing the nitrogen atom's lone pair of electrons to participate in catalytic cycles or act as a basic reagent. However, dedicated studies focusing on the synthesis and application of this compound-specific polymer-bound systems are limited.

The longevity and durability of polymeric materials are often compromised by degradation processes initiated by heat, light, and oxidative stress. Additives, particularly antioxidants, are crucial for mitigating these effects. While certain pyridine derivatives are known to play roles in polymer stabilization, the direct application of this compound as a primary antioxidant additive is not well-established. However, it has been identified as a volatile organic compound (VOC) in recycled polyolefins such as Low-Density Polyethylene (LDPE) and High-Density Polyethylene (HDPE). Its presence in these materials is often associated with being a breakdown product of other additives or a contaminant from previous use, rather than a purposefully added stabilizer. ua.esua.es

In the context of a circular economy, chemical recycling and the transformation of waste polymers are critical research areas. This compound has been detected as one of the volatile organic compounds present in post-consumer recycled plastics, including LDPE and HDPE. ua.esua.es Its identification is significant for understanding the chemical composition of plastic waste streams and for developing effective decontamination and deodorization processes for recycled pellets. The presence of such compounds can impact the quality and potential applications of the recycled materials. However, research describing a functional role for this compound as a catalyst, reagent, or solvent in facilitating polymer-to-polymer transformations or in specific chemical recycling pathways is not prominent in the current scientific literature.

Role in Energy Conversion Systems

The unique electronic properties of pyridine derivatives have led to their investigation in various energy conversion devices.

In the field of third-generation photovoltaics, Dye-Sensitized Solar Cells (DSSCs) represent a promising technology. The electrolyte is a key component of a DSSC, responsible for regenerating the oxidized dye. Pyridine derivatives are commonly used as additives in these electrolytes to positively shift the conduction band edge of the semiconductor (typically TiO₂) and suppress charge recombination, thereby increasing the open-circuit voltage (Voc). Patent literature includes this compound as a compound of interest for use in dye-sensitized solar cells, indicating its potential role as an electrolyte additive to enhance device performance. google.com

Development as Intermediates in Specialty Chemical Synthesis

As a versatile intermediate, this compound is integral to the synthesis of a range of specialty chemicals. The presence of the pyridine ring offers a site for various chemical modifications, while the butyl group influences the molecule's solubility and steric properties.

Precursors for Agrochemicals

The pyridine ring is a core structural motif in a multitude of modern agrochemicals, including herbicides, fungicides, and insecticides. researchgate.netnih.gov While this compound may not be a direct precursor in all major commercial products, it represents a class of alkylpyridine intermediates used to introduce the essential pyridine scaffold. researchgate.net The strategic incorporation of a pyridine ring can significantly enhance the biological activity and metabolic stability of agrochemical compounds. researchgate.net

The development of novel pesticides is an ongoing effort to meet global food demands and manage resistance in target pests. researchgate.net Pyridine-based compounds remain a primary focus for innovation in this sector. researchgate.net The alkyl substituent, such as the butyl group in this compound, can modulate the compound's lipophilicity, which affects its uptake by plants, soil mobility, and interaction with the target enzyme or protein. For instance, many successful herbicides function by mimicking the plant hormone auxin, and several of these contain a substituted pyridine ring. researchgate.net

| Agrochemical | Type | Function |

|---|---|---|

| Picloram | Herbicide | Systemic herbicide used for general woody plant control. |

| Clopyralid | Herbicide | Used for control of broadleaf weeds, especially thistles and clovers. |

| Fluroxypyr | Herbicide | Post-emergence herbicide for controlling broad-leaved weeds in cereals. |

| Boscalid | Fungicide | Used on a variety of crops to control a broad range of fungal pathogens. |

Synthetic Building Blocks for Dyes and Pigments

In the realm of materials science, pyridine derivatives are fundamental components in the synthesis of various dyes and pigments. researchgate.net The pyridine moiety can act as a core part of a chromophore—the region of a molecule responsible for its color. The electronic properties of the pyridine ring can be tuned by the addition of various substituent groups, which in turn influences the absorption and emission spectra of the resulting dye. researchgate.netnih.gov

This compound serves as a valuable building block for creating such complex molecules. The introduction of the butyl group can significantly enhance the solubility of the dye in nonpolar organic solvents and polymer matrices. This is a critical property for applications in paints, inks, and the coloration of plastics. Furthermore, the pyridine nitrogen atom can be used to coordinate with metal ions, leading to the formation of stable and vibrant pigments. Pyridine-based fluorescent dyes are also utilized as sensors for detecting metal ions due to changes in their fluorescence upon binding. mdpi.comnih.gov

| Dye Class | Role of Pyridine Moiety | Effect of Alkyl Substituents (e.g., Butyl) |

|---|---|---|

| Azo Dyes | Forms part of the heterocyclic aromatic structure. | Increases solubility in organic media, modifies color tone. |

| Methine Dyes | Acts as a terminal heterocyclic group in the chromophore. | Enhances stability and solubility. |

| Fluorescent Probes | Acts as the core fluorophore or a binding site. | Improves membrane permeability and solubility. |

Pharmaceutical and Fine Chemical Synthesis Building Blocks

The synthesis of pharmaceuticals and fine chemicals represents one of the most significant applications for pyridine intermediates. evonik.com The pyridine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of biologically active compounds and approved drugs. researchgate.net

This compound is a key intermediate that provides both the essential pyridine core and a lipophilic butyl side chain. nbinno.comthegoodscentscompany.com The lipophilicity of a drug molecule is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile. The butyl group in this compound can help to optimize these properties, potentially improving the oral bioavailability and cell membrane permeability of a drug candidate.

Research has shown that substituted pyridines, such as 2-amino-5-tert-butylpyridine, exhibit improved physicochemical properties for drug-like molecules compared to their aniline counterparts. lookchem.com These fragments are incorporated into larger molecules to create new pharmaceutical compounds. lookchem.com The versatility of the pyridine ring allows for further chemical modifications, enabling chemists to build complex molecular architectures necessary for specific therapeutic targets. nbinno.com

| Drug Name | Therapeutic Area | Function of Pyridine Ring |

|---|---|---|

| Amlodipine | Cardiovascular | Core component of the dihydropyridine structure for calcium channel blockade. |

| Isoniazid (B1672263) | Antibiotic | Primary drug for the treatment of tuberculosis. |

| Nicotine | Stimulant | Naturally occurring alkaloid containing a pyridine ring. |

| Loratadine | Antihistamine | Contains a substituted pyridine ring essential for its activity. |

Biological and Biomedical Research Investigations of 2 Butylpyridine Derivatives

Exploration of Bioactive Properties and Pharmacological Potential

Derivatives of 2-butylpyridine are recognized for their potential in medicinal chemistry and pharmacology. The inclusion of a butyl group can increase the lipophilicity of the molecule, which influences its solubility, reactivity, and how it interacts with biological targets. This characteristic is a key factor in the design of new therapeutic agents.

The pyridine (B92270) ring itself is a common feature in many biologically active compounds and approved drugs. dovepress.com Its ability to act as a hydrogen bond acceptor and its bioisosteric relationship with other chemical groups make it a valuable scaffold in drug design. nih.gov The combination of the pyridine core with a butyl group and other substituents creates a diverse chemical space for discovering new bioactive molecules.

Research has shown that modifying the structure of this compound can lead to compounds with a variety of pharmacological activities. For instance, the synthesis of 2-amino-5-tert-butylpyridine has been described as a fragment with improved physicochemical properties for drug-like molecules. nih.govlookchem.com These fragments can be incorporated into larger molecules to develop new pharmaceutical compounds. nih.govlookchem.com

The pharmacological potential of pyridine derivatives is broad, with studies exploring their use as anticancer, antimicrobial, and anti-inflammatory agents. nih.govnih.gov The specific placement and nature of substituents on the pyridine ring are crucial in determining the biological activity of the resulting compound.

Inhibition Studies of Key Biological Targets (e.g., Protein Arginine Methyltransferase 5 (PRMT5), Kinases)

Protein Arginine Methyltransferase 5 (PRMT5) Inhibition

Protein Arginine Methyltransferase 5 (PRMT5) has been identified as a promising therapeutic target in some cancers, such as high-risk multiple myeloma. nih.gov PRMT5 is an enzyme that plays a role in various cellular processes, including gene transcription and DNA repair. google.com Inhibition of PRMT5 has been shown to lead to decreased cancer cell growth and apoptosis. nih.gov Small molecule inhibitors of PRMT5 have been developed and are being investigated for their therapeutic potential. nih.govgoogle.com The loss of the MTAP gene, which is common in some cancers, leads to an accumulation of a metabolite that specifically inhibits PRMT5, making MTAP-deficient cancers particularly sensitive to PRMT5 inhibition. google.com

Kinase Inhibition

Kinases are a large family of enzymes that play critical roles in cell signaling and are frequently targeted in cancer therapy. bindingdb.orgucsd.edu Pyridine and its derivatives are common scaffolds in the design of kinase inhibitors. dovepress.commdpi.com For example, some pyridopyrimidine derivatives have been developed as potent and selective inhibitors of FMS kinase, showing promising anticancer activity. nih.gov

The design of these inhibitors often involves creating rigid analogues of existing drugs to improve their binding affinity and selectivity. nih.gov For instance, novel 4-carboxamidopyrido[3,2-b]pyridine derivatives have been synthesized as analogues of sorafenib, a known kinase inhibitor, and have demonstrated potent antiproliferative activities against various cancer cell lines. nih.gov

The following table summarizes some pyridine derivatives and their kinase inhibitory activity:

| Compound Class | Target Kinase(s) | Key Findings | Reference(s) |

| 4-carboxamidopyrido[3,2-b]pyridines | FMS kinase | Potent and selective inhibition, leading to apoptosis in cancer cells. | nih.gov |

| Pyrrolo[2,3-d]pyrimidines | EGFR, Her2, VEGFR2, CDK2 | Multi-targeted kinase inhibition with potent cytotoxic effects against cancer cell lines. | mdpi.com |

| Imidazo[1,2-b]pyridazines | DYRKs, CLKs, PfCLK1 | Selective inhibition with potential as antiparasitic agents. | nih.gov |

Assessment of Antimicrobial Activities

Pyridine derivatives have been extensively studied for their antimicrobial properties. dovepress.com The search for new antimicrobial agents is driven by the increasing challenge of drug-resistant pathogens.

Several studies have demonstrated the efficacy of this compound derivatives against various bacterial and fungal strains. For example, certain pyridine derivatives containing an imidazo[2,1-b] nih.govthiadiazole moiety have shown significant antibacterial and antifungal activity. nih.gov One such compound, with a 4-F substitution, exhibited higher antibacterial activity than the control drug gatifloxacin. nih.gov

The antimicrobial activity of these compounds is often attributed to their ability to disrupt essential cellular processes in microorganisms. The structure-activity relationship is a key area of investigation, with modifications to the pyridine ring and its substituents leading to enhanced potency and a broader spectrum of activity. nih.gov

The table below presents examples of pyridine derivatives and their observed antimicrobial effects:

| Compound/Derivative Class | Microbial Strain(s) | Activity | Reference(s) |

| 2-(1-adamantylthio)pyridine derivatives | Streptococci, Edwardsiella tarda, Vibrio parahaemolyticus, Vibrio cholerae | Potent antigrowth and selective antimicrobial activity. | dovepress.com |

| Pyridine derivatives with imidazo[2,1-b] nih.govthiadiazole | Bacteria and Fungi (including ATCC 9763) | Moderate to high antibacterial and antifungal activity. | nih.gov |

| 2-Bromo-4-(tert-butyl)pyridine (B1338834) | Staphylococcus aureus, Acinetobacter xylosoxidans | Significant antibacterial activity with low minimum inhibitory concentrations. |

Investigations into DNA Interaction and Cleavage Mechanisms

The interaction of small molecules with DNA is a fundamental aspect of the mechanism of action for many anticancer and antimicrobial drugs. researchgate.net Pyridine-containing complexes, particularly those with transition metals like platinum and copper, have been a major focus of research in this area. nih.govresearchgate.net

These complexes can bind to DNA through various modes, including intercalation, where the molecule inserts itself between the base pairs of the DNA helix, and groove binding, where it fits into the major or minor grooves of the DNA. nih.govbeilstein-journals.org The mode of binding is often influenced by the size, shape, and planarity of the ligands attached to the metal center. nih.gov

Studies have shown that some metal complexes of pyridine derivatives can induce DNA cleavage. researchgate.netbeilstein-journals.org This cleavage can occur through oxidative or hydrolytic mechanisms and can lead to cell death, which is a desirable outcome in cancer therapy. The efficiency of DNA cleavage can be enhanced by the presence of co-reagents like hydrogen peroxide or mercaptoethanol. researchgate.netbeilstein-journals.org

For instance, copper(II) complexes with phenanthroline ligands have demonstrated significant DNA cleavage activity, suggesting their potential as chemical nucleases. researchgate.net Similarly, certain platinum(II) complexes have been shown to bind to DNA via intercalation and promote the cleavage of supercoiled plasmid DNA. nih.gov

Applications in Drug Discovery and Lead Compound Development

The process of drug discovery often begins with the identification of a "lead compound," which is a molecule that shows promising biological activity but may require structural modifications to optimize its therapeutic properties. nih.govlibretexts.org Pyridine and its derivatives, including this compound, serve as valuable scaffolds for the development of new lead compounds. dovepress.comnih.gov

The versatility of the pyridine ring allows for the synthesis of a wide range of analogues with diverse pharmacological profiles. libretexts.org By studying the structure-activity relationships (SAR) of these analogues, medicinal chemists can identify the key structural features responsible for their biological effects and design more potent and selective drug candidates. libretexts.org

For example, the 2-amino-5-tert-butylpyridine fragment has been identified as a useful building block in drug discovery due to its favorable physicochemical properties. nih.govlookchem.com The synthesis of this fragment and its oxidized precursors can aid in the development of new drugs and the study of their metabolic pathways. nih.govlookchem.com

The development of kinase inhibitors provides a clear example of how pyridine derivatives are used in lead compound development. Starting from a known inhibitor, researchers can synthesize new analogues with modified pyridine cores to improve their efficacy and safety profiles. nih.gov

Elucidation of Metabolic Pathways and Clearance Processes for Bioactive Derivatives

Understanding the metabolic fate of a drug candidate is a critical aspect of the drug development process. The metabolism of a compound can significantly affect its efficacy, duration of action, and potential for toxicity.

The synthesis of oxidized precursors of fragments like 2-amino-5-tert-butylpyridine can be instrumental in studying the metabolic clearance of potential drug molecules. nih.govlookchem.com These precursors can mimic the metabolites that might be formed in the body through the action of enzymes like cytochrome P450. nih.gov By having access to these putative metabolites, researchers can more easily identify the metabolic pathways of the parent compound.

Bioactive compounds from functional foods can also provide insights into metabolic pathways. For example, short-chain fatty acids, which are produced by the gut microbiota, can influence metabolic and inflammatory pathways by acting as signaling molecules and inhibitors of histone deacetylases. mdpi.com While not directly related to this compound, this illustrates the broader principle of how bioactive molecules can modulate metabolic processes.

The study of metabolic pathways is not only important for predicting the behavior of a drug in the body but also for designing compounds with improved metabolic stability. By understanding how a molecule is metabolized, chemists can make structural modifications to block or slow down metabolic processes, thereby enhancing the drug's half-life and therapeutic effect.

Advanced Spectroscopic Characterization and Analytical Methodologies for 2 Butylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies

NMR spectroscopy is a powerful tool for probing the structure and dynamic behavior of molecules. Different nuclei can be targeted to provide specific information about the chemical environment within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR for Molecular Architecture Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for determining the molecular structure of organic compounds like 2-butylpyridine. In the case of the adduct formed between substituted pyridines and butyllithium (B86547), ¹H and ¹³C NMR have been used to identify the resulting structures. oup.com For instance, the reaction of pyridine (B92270) with butyllithium produces a σ-complex intermediate, which can be characterized by these NMR techniques. oup.com

The chemical shifts observed in the ¹H and ¹³C NMR spectra provide detailed information about the electronic environment of each proton and carbon atom, respectively, allowing for the precise mapping of the molecular architecture. oup.com For example, in the adduct of 2,2′-bipyridine with butyllithium, ¹H and ¹³C NMR studies have confirmed the existence of two isomers (E and Z), indicating a partial double-bond character between the two pyridine rings. oup.com

Table 1: Representative NMR Data for Pyridine Derivatives

| Compound | Nucleus | Solvent | Chemical Shift (ppm) |

|---|---|---|---|

| 2,6-di-tert-butylpyridine (B51100) | ¹H | CDCl₃ | Not specified |

| 2,6-di-tert-butylpyridine | ¹³C | CDCl₃ | Not specified |

| 4-tert-butylpyridine (B128874) | ¹³C | CDCl₃ | 159.76, 149.67, 120.64, 34.54, 30.46 |

This table presents a selection of NMR data for related pyridine compounds to illustrate the type of information obtained from these analyses. Specific shift values for this compound can vary based on experimental conditions. chemicalbook.comchemicalbook.comspectrabase.com

Nitrogen-15 (B135050) (¹⁵N) NMR for Characterization of Acid-Base Interactions on Solid Surfaces

Nitrogen-15 (¹⁵N) NMR spectroscopy is particularly valuable for investigating the interactions between nitrogen-containing molecules like pyridine and solid surfaces, such as catalysts. rsc.orgresearchgate.net This technique can distinguish between different states of the adsorbed molecule, for example, whether it is physisorbed, hydrogen-bonded, or protonated. chemrxiv.org

Studies using ¹⁵N-labeled pyridine and its derivatives have provided insights into the nature of acid sites on various materials. For instance, the adsorption of ¹⁵N-labeled 2,6-di-tert-butylpyridine on acidic zeolites has been used to quantify sterically accessible acid sites. researchgate.netcapes.gov.br The ¹⁵N NMR chemical shifts are highly sensitive to the nature of the interaction. rsc.org For example, separate signals can be observed for the protonated form (pyridinium ion) and the non-protonated base, indicating slow proton transfer on the NMR timescale. researchgate.netcapes.gov.br This allows for the quantification of Brønsted acid sites on the surface. researchgate.netcapes.gov.br The technique has been shown to be a powerful tool for characterizing the acidic properties of materials, often providing clearer results than ¹³C NMR. rsc.orgrsc.org

Infrared (IR) Spectroscopy for Vibrational Analysis and Adsorption Phenomena

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. uhcl.edudavuniversity.org It is a highly effective method for identifying functional groups and studying intermolecular interactions, such as those occurring during adsorption.

The IR spectrum of a molecule consists of a unique pattern of absorption bands corresponding to its specific vibrational frequencies. uhcl.edu For pyridine and its derivatives, characteristic ring stretching and breathing modes can be observed. researchgate.net The positions of these bands can shift upon interaction with a surface, providing information about the nature of the adsorption. For example, the formation of a pyridinium (B92312) ion upon adsorption on a Brønsted acid site leads to the appearance of a characteristic band around 1545 cm⁻¹. researchgate.net